molecular formula C13H24N2O4S B5739393 N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5739393
M. Wt: 304.41 g/mol
InChI Key: WRCGWRZYJGPASN-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide likely shares characteristics with sulfonamide derivatives, known for their wide range of applications in medicinal chemistry and organic synthesis. Sulfonamides are a group of organic compounds where the sulfonamide functional group connects to an aryl or alkyl group. These compounds are synthesized through various chemical reactions, often involving the substitution of suitable functional groups with sulfonamide groups.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through multiple methods, including the reaction of amines with sulfonyl chlorides or through the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This process is significant for eliminating concerns over genotoxic impurities that can arise from alternative methods (Rosen et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamides, including N-cyclohexyl derivatives, often involves complex interactions and conformations. Studies on related compounds, such as N-methyl-N-(4-nitro-2-phenoxy­phenyl)­methanesulfon­amide, provide insights into the conformation and potential reactivity of these molecules. Structural analysis through crystallography and spectroscopy aids in understanding their biological activity and chemical reactivity (Michaux et al., 2001).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including Pd-catalyzed N-arylation and electrochemical synthesis, leading to diverse sulfonamide derivatives. These reactions demonstrate the versatility and reactivity of the sulfonamide group in organic synthesis. For instance, electrochemical synthesis in aqueous solutions has been used to produce new sulfonamide derivatives, showcasing the method's efficiency and versatility (Beiginejad & Nematollahi, 2014).

properties

IUPAC Name

N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-20(17,18)15(12-5-3-2-4-6-12)11-13(16)14-7-9-19-10-8-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCGWRZYJGPASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCOCC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide

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